molecular formula C38H24F4O4P2 B3426039 Difluorphos CAS No. 503538-70-3

Difluorphos

Cat. No. B3426039
CAS RN: 503538-70-3
M. Wt: 682.5 g/mol
InChI Key: HGMLTMOEYCQDDR-UHFFFAOYSA-N
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Description

Difluorphos is an enantiomerically pure diphosphine that plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . It is an atropisomeric ligand that has been used in the design and synthesis of compounds with complementary stereoelectronic properties .


Synthesis Analysis

This compound has been used in the development of atropisomeric diphosphanes named SYNPHOS and this compound . It has shown high catalytic performances for some C–H and C–C bond forming processes as well as for the synthesis of biorelevant targets . The synthesis involves the use of transition metal-catalyzed reactions, providing a direct and selective way towards the synthesis of highly valuable products .


Molecular Structure Analysis

The molecular formula of this compound is C38H24F4O4P2 . It is an electrodeficient atropisomeric diphosphane bearing an original stereoelectronic skeleton based on a bi (difluorobenzodioxole) backbone .


Chemical Reactions Analysis

This compound has been used in various homogeneous metal-catalyzed asymmetric reactions . It has shown high catalytic performances for some C–H and C–C bond forming processes . It has also been used in hydrogenation reactions and C-C bond-forming processes which provide important catalytic approaches to fine chemicals .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 682.54 . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

Asymmetric Catalysis

Difluorphos, specifically R- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, is a chiral diphosphine ligand used in a variety of transition metal-catalyzed asymmetric reactions. It has been used in the preparation of enantiomerically pure this compound, essential for achieving high levels of chiral induction in asymmetric synthesis (Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

Asymmetric Sakurai-Hosomi Allylation

Rhodium-Catalyzed Asymmetric Additions

The applications of this compound extend to the rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated ketones. This process affords high yields and excellent enantiomeric excesses, providing a valuable approach for the synthesis of biologically interesting compounds (Berhal, Wu, Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

In Electrochemistry

Lithium difluoro(oxalato)borate, a compound related to this compound, has been studied as a functional additive for lithium-ion batteries. Its addition to electrolytes significantly improves capacity and power retention, marking an important contribution to the development of high-performance batteries (Liu, Chen, Busking, & Amine, 2007).

Asymmetric Hydrogenation

This compound has been compared with other chiral diphosphines in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. These studies revealed that the ligand's stereoelectronic features significantly influence the enantioselectivity of the reaction, making this compound a valuable tool in asymmetric catalysis (Jeulin et al., 2004).

Difluoroalkylation Reactions

This compound has been explored in trifluoromethylthiolation, trifluoromethylation, and arylation reactions of difluoro enol silyl ethers. This study highlights the potential of this compound in constructing new functionalities in organic molecules, crucial for pharmaceutical and agrochemical applications (Jiang et al., 2020).

Mechanism of Action

The mechanism of action of Difluorphos involves its use as a chiral ligand in enantioselective homogeneous processes . It has been used in the development of atropisomeric diphosphanes named SYNPHOS and this compound .

Safety and Hazards

Safety measures for handling Difluorphos include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Difluorphos research could involve its further use in the development of new methods for synthetic efficiency and atom economical processes . It could also be used in the development of new catalysts and methods for the synthesis of biorelevant targets .

properties

IUPAC Name

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLTMOEYCQDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F4O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116978
Record name 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503538-70-3
Record name 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503538-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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